Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
Description
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide (molecular formula: C₁₁H₁₁BrN₂O₂S, molecular weight: 315.19 g/mol) is a heterocyclic compound featuring a thiazole core substituted with a pyridin-4-yl group at the 2-position and an ethyl carboxylate moiety at the 4-position, with a hydrobromic acid counterion . The compound is reported to have a minimum purity of 95%, though it is currently listed as discontinued in commercial catalogs, limiting its availability for further studies .
Structurally, the hydrobromide salt enhances crystallinity, which is critical for applications in X-ray crystallography. Programs like SHELXL (a refinement tool within the SHELX suite) are commonly employed to resolve such structures, leveraging hydrogen-bonding patterns and graph-set analyses to validate molecular packing .
Properties
IUPAC Name |
ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h3-7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNQQXLHJQKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the reaction of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent for treating infections and other diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide exerts its effects is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Analysis of Substituent Effects
Pyridine vs. Piperidine Substituents
Positional Isomerism
- The 4-(pyridin-3-yl) isomer (C4 substitution on thiazole vs.
Functional Group Variations
- The chloromethyl derivative lacks aromatic substituents but includes a reactive chloromethyl group, making it a candidate for further functionalization (e.g., nucleophilic substitution). Its higher boiling point (277°C) and density (1.333 g/cm³) suggest greater volatility and stability compared to the main compound .
Hydrogen Bonding and Crystallographic Considerations
Hydrogen-bonding patterns, critical for crystal packing, are influenced by substituents. For example:
- Pyridine-containing compounds (e.g., the main compound) may form C–H···N or N–H···Br interactions, whereas piperidine derivatives can engage in stronger N–H···O/S hydrogen bonds due to the amine proton .
- Software tools like SHELXL are routinely used to refine such structures, though experimental data for these specific compounds are lacking in the provided evidence .
Biological Activity
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10N2O2S·HBr
- CAS Number : 89401-56-9
- Molecular Weight : 315.19 g/mol
- IUPAC Name : Ethyl 2-(pyridin-4-yl)thiazole-4-carboxylate hydrobromide
The compound features a pyridine ring and a thiazole moiety, which are critical for its biological interactions. The structural arrangement allows for potential binding to various biological targets, influencing its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with essential metabolic pathways in microbial cells.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
Antiviral Activity
Recent studies have highlighted the compound's antiviral potential, particularly against influenza viruses. In vivo studies demonstrated that it significantly reduced viral load in infected mice, suggesting a direct effect on viral replication.
- Viral Load Reduction : More than a 2-log reduction in viral load was observed in treated mice compared to controls.
- Safety Profile : The compound exhibited no acute toxicity at doses up to 2000 mg/kg in animal models, indicating a favorable safety margin for further development.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism.
- Receptor Interaction : Binding to receptors involved in inflammatory processes could explain its therapeutic effects.
- Cell Cycle Disruption : In cancer studies, it has been shown to induce apoptosis in cancer cell lines while sparing normal cells.
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated significant inhibition at low concentrations, highlighting its potential as an alternative treatment option. -
Antiviral Effects :
In a mouse model of influenza infection, administration of the compound resulted in reduced mortality rates and enhanced survival times compared to untreated controls. This suggests that the compound not only inhibits viral replication but also enhances host immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
